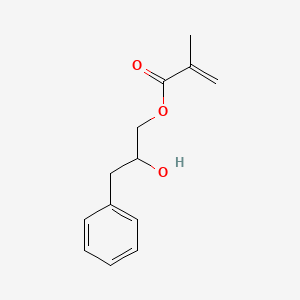
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H16O3. It is a derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methacrylate ester group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-hydroxy-3-phenylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenylpropyl 2-methylprop-2-enoate.
Reduction: Formation of 2-hydroxy-3-phenylpropanol.
Substitution: Formation of nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: Employed in the development of drug delivery systems, particularly in the formulation of hydrogels for controlled release of therapeutic agents.
Medicine: Investigated for its potential use in the design of biocompatible materials for medical implants and tissue engineering.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is primarily related to its ability to undergo polymerization. The methacrylate ester group can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit unique mechanical and thermal properties, making them suitable for various applications. The hydroxy group also contributes to the compound’s reactivity, allowing for further functionalization and modification .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-phenoxypropyl methacrylate
- 3-Isocyanatopropyl 2-methylprop-2-enoate
- Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
Comparison
Compared to similar compounds, 2-Hydroxy-3-phenylpropyl 2-methylprop-2-enoate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications, such as in the synthesis of high-performance polymers and advanced materials .
Propiedades
Número CAS |
501676-61-5 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
(2-hydroxy-3-phenylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)13(15)16-9-12(14)8-11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3 |
Clave InChI |
QINVXGVRGPLLRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
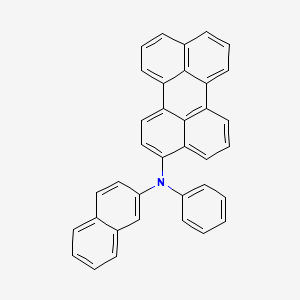
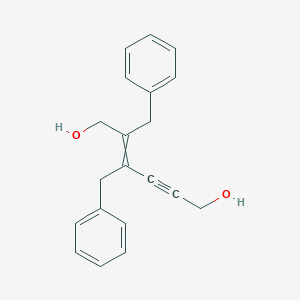
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
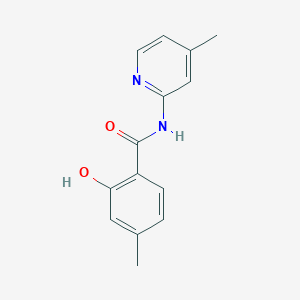
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)

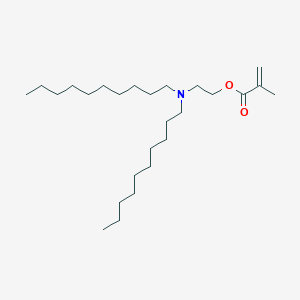
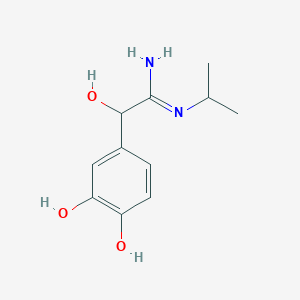
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)

